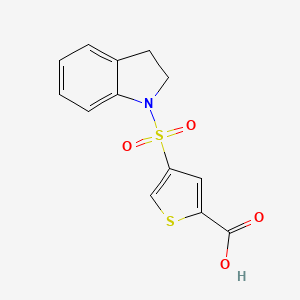![molecular formula C13H10Cl3FN2OS B5066750 N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5066750.png)
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and is a key target for the treatment of B-cell malignancies.
Wirkmechanismus
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide works by selectively inhibiting BTK, a key mediator of B-cell receptor signaling that is critical for the survival and proliferation of B-cells. By blocking BTK, N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide prevents the activation of downstream signaling pathways that promote B-cell survival and proliferation, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a role in the development and progression of B-cell malignancies. N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide has also been shown to enhance the activity of other anti-cancer agents, suggesting that it may have potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, it also has some limitations, including its relatively short half-life in vivo and the potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several potential future directions for research on N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies that incorporate N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the identification of biomarkers that can predict response to N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide, which could help to guide patient selection and treatment strategies. Finally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors like N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide, and to develop strategies to overcome this resistance and improve patient outcomes.
Synthesemethoden
The synthesis of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide involves several steps, including the reaction of 2-chloroethylamine with 2-fluorobenzonitrile to form 2-fluoro-N-(2-chloroethyl)benzamide, which is then reacted with 2-thiophenecarboxylic acid to yield N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide. The synthesis of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide has been optimized to produce high yields and purity, making it a viable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of these and other B-cell malignancies.
Eigenschaften
IUPAC Name |
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3FN2OS/c14-13(15,16)12(18-9-5-2-1-4-8(9)17)19-11(20)10-6-3-7-21-10/h1-7,12,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGILQUPLVXPWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,2,2-Trichloro-1-[(2-fluorophenyl)amino]ethyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5066668.png)

![2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5066673.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5066679.png)

![3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5066684.png)
![3-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-cyano-N-cyclohexylacrylamide](/img/structure/B5066687.png)
![2-methyl-5-{[3-(4-thiomorpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B5066693.png)

methyl]amine](/img/structure/B5066705.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5066727.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5066738.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5066754.png)